8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine

cross-coupling oxidative addition aryl bromide reactivity

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine (CAS 903150‑65‑2) is a heterocyclic building block featuring a fused pyridine‑benzoxazepine core with a bromine substituent at the 8‑position. This scaffold serves as a key intermediate in the preparation of pyridobenzoxazepine vasopressin antagonists.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS No. 903150-65-2
Cat. No. B3165758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine
CAS903150-65-2
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)OC3=C(N1)C=CC=N3
InChIInChI=1S/C12H9BrN2O/c13-9-3-4-11-8(6-9)7-15-10-2-1-5-14-12(10)16-11/h1-6,15H,7H2
InChIKeyZDDWUOYBCBDOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine (CAS 903150-65-2): Core Synthetic Intermediate for Pyridobenzoxazepine-Derived Drug Discovery Programs


8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine (CAS 903150‑65‑2) is a heterocyclic building block featuring a fused pyridine‑benzoxazepine core with a bromine substituent at the 8‑position. This scaffold serves as a key intermediate in the preparation of pyridobenzoxazepine vasopressin antagonists [1]. The aryl bromide handle enables palladium‑catalyzed cross‑coupling chemistry (Suzuki‑Miyaura, Buchwald‑Hartwig) for late‑stage diversification, thereby anchoring its role in medicinal chemistry campaigns targeting CNS and renal indications [2].

Why 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine Cannot Be Replaced by the 8‑Chloro or Des‑Halo Analog for Cross‑Coupling–Dependent Synthesis


Within this scaffold family, the halogen identity critically dictates the rate and selectivity of palladium‑catalyzed oxidative addition—the key step enabling subsequent carbon‑carbon or carbon‑heteroatom bond formation. Aryl bromides consistently exhibit significantly lower activation barriers than aryl chlorides [1]. Furthermore, the bromine atom imparts distinct physicochemical properties (lipophilicity, halogen‑bonding potential) that directly influence molecular recognition and pharmacokinetic behavior relative to the chloro or unsubstituted variant [2][3]. These quantifiable differences preclude direct substitution without compromising synthetic efficiency, downstream derivatization scope, and biological target engagement.

Quantitative Differentiation Evidence for 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine vs. Closest In‑Class Analogs


Faster Pd‑Catalyzed Oxidative Addition: Lower Free‑Energy Barrier vs. 8‑Chloro Analog

Free‑energy calculations show that the oxidative addition barrier for phenyl bromide (PhBr) to Pd(0) is markedly lower than for phenyl chloride (PhCl) in aqueous Suzuki‑Miyaura reactions, enabling efficient coupling at ambient temperature with standard catalysts. This class‑level inference predicts that 8‑bromo‑5,6‑dihydropyrido[2,3‑b][1,4]benzoxazepine will undergo oxidative addition faster than the 8‑chloro analog, enabling less forcing conditions and broader substrate scope [1].

cross-coupling oxidative addition aryl bromide reactivity

Superior Lipophilicity (Hansch π) of Bromo vs. Chloro Substituent for Blood‑Brain Barrier Penetration Optimization

The bromo substituent contributes a Hansch hydrophobic constant (π) of +0.86, while the chloro substituent contributes a lower π value of +0.71. This Δπ = +0.15 increment translates to a ~1.4‑fold increase in octanol/water partition coefficient (log P), enhancing the scaffold’s intrinsic passive membrane permeability [1][2].

lipophilicity Hansch analysis CNS penetration

Stronger Halogen Bond Donor Capability of Bromine vs. Chlorine for Structure‑Based Design

Halogen bond donor strength correlates with atomic polarizability; bromine is a stronger donor than chlorine. The positive electrostatic potential at the bromine σ‑hole is typically −1.5 to +2.5 kcal/mol larger than that of chlorine for analogous aromatic systems, enabling more favorable interactions with backbone carbonyl oxygens in protein‑ligand complexes [1].

halogen bonding molecular recognition medicinal chemistry

Commercial Availability and Competitive Pricing Profile vs. 8‑Chloro Analog

8‑Bromo‑5,6‑dihydropyrido[2,3‑b][1,4]benzoxazepine is commercially available from Matrix Scientific at $126 per 500 mg (catalog unit) . In contrast, the 8‑chloro analog (CAS 1708370‑77‑7) is offered by AKSci on a request‑quote basis with no publicly posted list price , indicating more limited market availability and price transparency for the chloro variant.

procurement price comparison research supply

Optimal Research and Industrial Application Scenarios for 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine


Suzuki‑Miyaura Library Synthesis for Bioactive Pyridobenzoxazepines

Leveraging the bromine atom’s superior oxidative addition kinetics compared to the 8‑chloro analog [REFS‑1], this compound is the optimal halide partner for generating focused libraries of 8‑aryl‑substituted pyridobenzoxazepines. The consistently lower activation barrier enables high conversion under mild conditions, preserving the integrity of acid‑labile functionality elsewhere in the scaffold.

Lead Optimization for CNS‑Penetrant Vasopressin Antagonists

The enhanced lipophilicity imparted by bromine (Δπ = +0.15 over chlorine) [REFS‑1] makes the 8‑bromo intermediate a superior starting point for tuning passive blood‑brain barrier penetration in vasopressin antagonist programs targeting CNS indications, a property that can be directly modulated through subsequent Suzuki coupling with polar arenes.

Halogen‑Bonding‑Guided Molecular Design

When crystal structures or computational models indicate a protein‑ligand halogen‑bonding interaction, the bromine substituent provides a measurable electrostatic advantage over the chloro analog [REFS‑1]. The stronger σ‑hole potential increases the likelihood of stable, directional interactions with backbone carbonyls, offering a C‑8‑anchored handle for affinity enhancement without altering the core binding mode.

Straightforward Procurement for Hit‑to‑Lead Chemistry Groups

With a transparent, competitive list price of $126/500mg from Matrix Scientific [REFS‑1] and ready availability from a U.S.‑based supplier, the 8‑bromo compound enables medicinal chemistry teams to rapidly obtain gram‑quantities of this intermediate, minimizing lead‑time friction in fast‑paced hit expansion campaigns.

Quote Request

Request a Quote for 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.